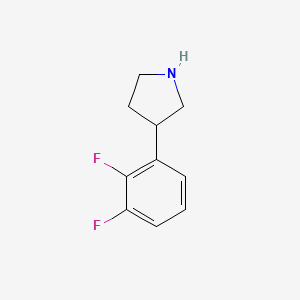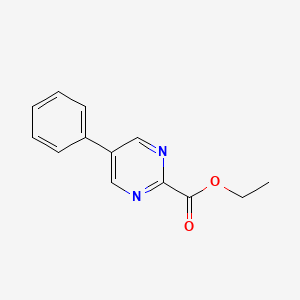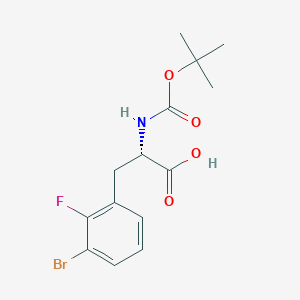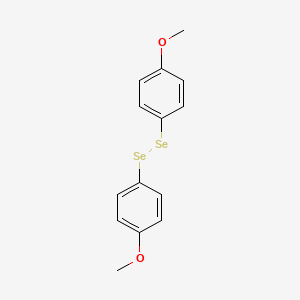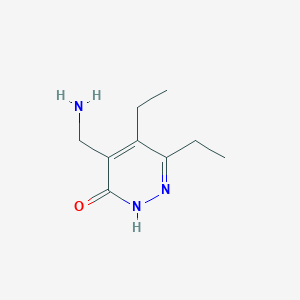
4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of an aminomethyl group at the 4-position and diethyl groups at the 5 and 6 positions of the pyridazinone ring. Pyridazines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-5,6-diethylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with hydrazine hydrate to form a diethylpyridazinone intermediate, which is then subjected to aminomethylation using formaldehyde and ammonium chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the reagents used.
Scientific Research Applications
4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The diethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyridazinone ring can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridazin-3(2H)-one: Lacks the diethyl groups, which may affect its biological activity and solubility.
5,6-Diethylpyridazin-3(2H)-one: Lacks the aminomethyl group, which may reduce its ability to interact with biological targets.
4-(Aminomethyl)-5,6-dimethylpyridazin-3(2H)-one: The presence of methyl groups instead of ethyl groups can influence its chemical reactivity and biological properties.
Uniqueness
4-(Aminomethyl)-5,6-diethylpyridazin-3(2H)-one is unique due to the combination of its aminomethyl and diethyl substituents, which confer specific chemical and biological properties. The presence of both groups enhances its versatility as a building block in synthetic chemistry and its potential as a bioactive compound in medicinal research.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-(aminomethyl)-3,4-diethyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H15N3O/c1-3-6-7(5-10)9(13)12-11-8(6)4-2/h3-5,10H2,1-2H3,(H,12,13) |
InChI Key |
GXYDRMDRTXLIHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NN=C1CC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


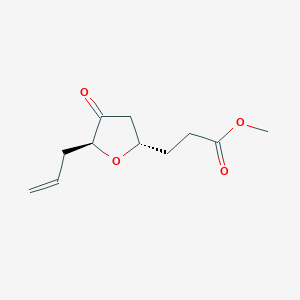

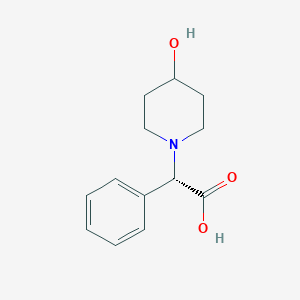
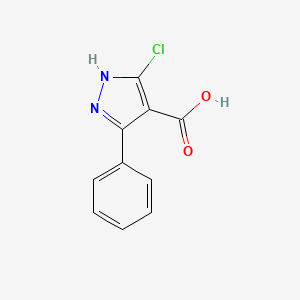
![7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
![4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B13026155.png)
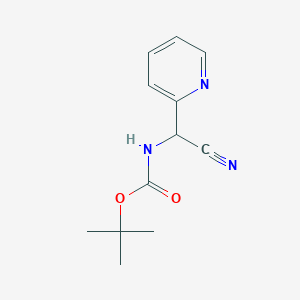
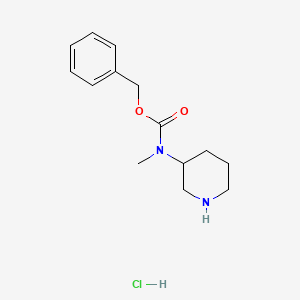
![[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)
